molecular formula C5H12N4O B13825546 Acetamide,N-(aminoiminomethyl)-2-(dimethylamino)-

Acetamide,N-(aminoiminomethyl)-2-(dimethylamino)-

Cat. No.: B13825546
M. Wt: 144.18 g/mol
InChI Key: WUWSSNMATXNPNU-UHFFFAOYSA-N
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Description

Table 1: Key Outcomes from the ACTION Phase III Trial

Endpoint Placebo Pimagedine (150 mg) Pimagedine (300 mg)
Doubling of serum creatinine 26% (61/236) 18% (N/A) 22% (N/A)
Δ GFR (mL/min/1.73 m²) -9.80 -6.26 -6.26
Δ Proteinuria (mg/24 h) +35 -732 -329
Retinopathy progression 16% (28/179) 10% (31/324) 10% (31/324)

The trial’s primary endpoint, doubling of serum creatinine, faced criticism for its susceptibility to hemodynamic fluctuations and insensitivity to structural kidney damage. This limitation likely obscured pimagedine’s true mechanistic impact on AGE-mediated fibrosis, which was evident in reduced transforming growth factor-beta1 (TGF-β1) and platelet-derived growth factor (PDGF-B) expression in preclinical models. Post-hoc analyses suggested that GFR and proteinuria, which reflect tubular and glomerular integrity, were more appropriate biomarkers for AGE inhibition.

Properties

Molecular Formula

C5H12N4O

Molecular Weight

144.18 g/mol

IUPAC Name

N-(diaminomethylidene)-2-(dimethylamino)acetamide

InChI

InChI=1S/C5H12N4O/c1-9(2)3-4(10)8-5(6)7/h3H2,1-2H3,(H4,6,7,8,10)

InChI Key

WUWSSNMATXNPNU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N=C(N)N

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

The compound features an acetamide group linked to a 2-aminophenyl ring, with a dimethylamino substituent on the acetamide side chain. This structure is confirmed by various chemical databases including PubChem.

Preparation Methods

General Synthetic Strategy

The synthesis of N-(2-aminophenyl)-2-(dimethylamino)acetamide typically involves:

  • Formation of the acetamide bond between an aminophenyl precursor and a dimethylamino-substituted acetic acid derivative or equivalent.
  • Introduction or preservation of the aminoiminomethyl group on the phenyl ring.
  • Control of reaction conditions to favor the desired regio- and chemoselectivity.

This synthetic approach is consistent with methods used for related acetamide derivatives, as seen in the preparation of structurally analogous compounds reported in the literature.

Specific Synthetic Routes

Amidation via Acylation of Aminophenyl Derivatives

One approach involves the acylation of 2-aminophenyl derivatives with dimethylamino-substituted acetic acid chlorides or activated esters. For example, the reaction of 2-aminophenylamine with 2-(dimethylamino)acetyl chloride under controlled temperature and solvent conditions yields the target acetamide.

  • Reaction conditions:
    • Solvent: Dichloromethane or acetonitrile
    • Base: Triethylamine or sodium acetate to scavenge HCl
    • Temperature: 0–25°C to avoid side reactions
  • Work-up: Extraction, washing, drying, and purification by chromatography or recrystallization.

This method ensures the formation of the amide bond while maintaining the integrity of the aminoiminomethyl group on the aromatic ring.

Use of Dimethylformamide Dimethyl Acetal (DMF-DMA)

Another reported method involves refluxing N-(3-acetylphenyl)ethanamide with dimethylformamide dimethyl acetal (DMF-DMA) for several hours, followed by solvent evaporation and chromatographic purification. This reaction introduces the aminoiminomethyl functionality by formylation and subsequent amination steps.

  • Procedure highlights:
    • Reflux for 8 hours in DMF-DMA
    • Work-up includes filtration through hydrous magnesium silicate and dilution with hexane
    • Concentration to isolate the desired compound

This method is particularly useful for introducing the aminoiminomethyl group selectively.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Acylation of 2-aminophenylamine with acyl chloride 2-(Dimethylamino)acetyl chloride, base, DCM, 0–25°C Direct amidation, straightforward Requires careful temperature control
Reflux with DMF-DMA N-(3-acetylphenyl)ethanamide, DMF-DMA, reflux 8 h Introduces aminoiminomethyl group Longer reaction time, purification needed
Azidation and selective reduction Halogenated acetamide, NaN3, NaBH4, SnCl2 High selectivity, good yields Multistep, requires handling azides

Research Findings and Notes

  • The acylation method is widely used for synthesizing acetamides with amino and dimethylamino substituents due to its simplicity and efficiency.
  • The DMF-DMA method is particularly valuable for introducing the aminoiminomethyl group, a key functionality in the target compound, via formylation chemistry.
  • The azidation-reduction sequence, while more complex, allows for precise functional group transformations and may be adapted for derivatives with additional substituents.
  • Purification methods such as reversed-phase chromatography and recrystallization from solvents like tetrahydrofuran are effective in obtaining high-purity products.
  • Safety considerations include handling of azides and strong reducing agents in multi-step syntheses.

The preparation of Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- involves several viable synthetic routes. The most commonly applied methods include direct acylation of aminophenyl precursors and the use of dimethylformamide dimethyl acetal for aminoiminomethyl group introduction. Alternative multi-step procedures involving azidation and reduction offer high selectivity for complex derivatives. Each method presents specific advantages and challenges that can be optimized depending on the desired scale and purity.

This overview synthesizes diverse research findings and patent literature to provide a comprehensive guide to the preparation of this compound, suitable for advanced research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new compounds and materials .

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and interact with proteins and nucleic acids makes it a candidate for drug design and molecular biology studies .

Medicine

In medicine, Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- is explored for its potential therapeutic applications. Its interactions with biological targets may lead to the development of new pharmaceuticals for treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)- involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Acetamide Derivatives

PARP and Bacterial ADP-Ribosyltransferase (ART) Inhibitors

  • PJ34 (N-(5,6-dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide): Structure: Shares the 2-(dimethylamino)acetamide backbone but replaces the guanidine group with a phenanthridinone tricyclic system. Activity: Inhibits PARP-1 and bacterial ARTs (Ki in micromolar range), reducing ADP-ribosylation of Gαi by 50–75% at millimolar concentrations. Key Difference: The phenanthridinone moiety in PJ34 enables π-π stacking in enzyme active sites, whereas the guanidine group in the target compound may compete directly with nicotinamide in NAD+-binding pockets.

Opioid Receptor Ligands

  • U-47700 and U-50488H: Structure: Feature a 2-(3,4-dichlorophenyl)acetamide core with dimethylamino-cyclohexyl substituents. Activity: U-47700 binds μ-opioid receptors (MOR) with 7.5-fold selectivity over κ-opioid receptors (KOR), while U-50488H is a selective KOR agonist (KOR Ki = 3.1 nM).

Anticancer Naphthalimide Derivatives

  • Compound 17 (UNBS3157): Structure: Contains a naphthalimide core with a 2-(dimethylamino)ethyl side chain. Activity: Induces autophagy and senescence in cancer cells (IC50 = 0.23–0.71 μM for P388 and HeLa cells) without hematotoxicity. Key Difference: The planar naphthalimide system enables DNA intercalation, whereas the target compound’s guanidine group may disrupt enzymatic processes like topoisomerase IIα.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Comparative Data for Acetamide Derivatives

Compound Molecular Formula Key Functional Groups Biological Target Activity (IC50/Ki) Reference
Target Compound (Hypothetical) C5H12N4O N-Guanidine, 2-(dimethylamino) PARP/ART enzymes (predicted) N/A -
PJ34 C17H19N3O2 Phenanthridinone, 2-(dimethylamino) PARP-1, bacterial ARTs 50–25% inhibition (millimolar)
U-47700 C17H23Cl2N3O Dichlorophenyl, dimethylamino μ-Opioid receptor MOR Ki = 2.2 nM
UNBS3157 (Compound 17) C23H22Cl3N3O4 Naphthalimide, 2-(dimethylamino) DNA/topoisomerase IIα IC50 = 0.23–0.71 μM
8c (Thiazole derivative) C25H25N5O2S Pyrazole-thiazole, dimethylamino Analgesic (tail immersion) Significant activity

Key Observations :

  • Solubility: The 2-(dimethylamino) group enhances water solubility across analogs, critical for bioavailability.
  • Electronic Effects : Guanidine and tertiary amine groups influence charge distribution, affecting binding to anionic enzyme pockets (e.g., PARP-1’s nicotinamide site).
  • Steric Effects: Bulky substituents (e.g., phenanthridinone in PJ34) reduce off-target interactions compared to smaller groups like guanidine.

Q & A

Q. What are the optimal synthetic routes for Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)-, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions starting from readily available precursors. A common approach includes:

Amination and Acetylation: Reacting a primary amine (e.g., aminoiminomethyl derivative) with a dimethylamino-substituted acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone .

Purification: Column chromatography or recrystallization to isolate the product, with yields ranging from 60–85% depending on solvent polarity and temperature control .

Key Optimization Strategies:

  • Use anhydrous conditions to prevent hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust stoichiometric ratios of reagents to favor amide bond formation over competing reactions .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield Range
AminationAminoiminomethyl derivative, DMF, 0–5°C60–70%
AcetylationDimethylamino acetyl chloride, Et₃N, RT70–85%

Q. Which spectroscopic techniques are most effective for characterizing the structure of Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)-, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Focus on the dimethylamino group (δ 2.2–2.8 ppm, singlet) and amide NH protons (δ 6.5–8.0 ppm, broad). The aminoiminomethyl group may show distinct splitting patterns due to tautomerism .
    • ¹³C NMR: Identify carbonyl carbons (δ 165–175 ppm) and quaternary carbons in the aminoiminomethyl moiety (δ 150–160 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns highlighting the dimethylamino and acetamide groups .

Validation Tip: Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of Acetamide, N-(aminoiminomethyl)-2-(dimethylamino)-?

Methodological Answer: DFT studies using functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) are validated for similar acetamide derivatives:

  • Electron Density Analysis: Calculate local kinetic-energy density to model correlation energies and predict reactivity hotspots (e.g., nucleophilic aminoiminomethyl group) .
  • Reactivity Descriptors: Use Fukui indices to identify sites prone to electrophilic/nucleophilic attacks, guiding derivatization strategies .

Case Study: Comparative DFT analyses of tautomeric forms (e.g., imino vs. amino) can explain discrepancies between theoretical and experimental dipole moments .

Q. What experimental and computational strategies can resolve contradictions between in vitro binding affinity data and in silico docking predictions for this compound?

Methodological Answer:

  • Experimental Validation:
    • Perform competitive binding assays (e.g., fluorescence polarization) using purified target proteins (e.g., neurotransmitter receptors) to quantify IC₅₀ values .
    • Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) for binding interactions .
  • Computational Refinement:
    • Incorporate solvent effects and flexible docking protocols in molecular dynamics (MD) simulations to account for protein conformational changes .
    • Cross-validate docking scores with free-energy perturbation (FEP) calculations to improve prediction accuracy .

Example: If docking predicts strong binding to a sodium channel but in vitro assays show weak activity, assess compound purity or probe off-target effects using proteome-wide screening .

Q. How does the presence of dimethylamino and aminoiminomethyl groups influence the compound's tautomeric equilibria under physiological conditions?

Methodological Answer:

  • Analytical Methods:
    • pH-Dependent NMR: Monitor proton exchange between tautomeric forms (e.g., imino ↔ amino) in buffers simulating physiological pH (7.4) .
    • UV-Vis Spectroscopy: Track absorbance shifts indicative of tautomeric transitions (e.g., λmax changes at 250–300 nm) .
  • Computational Modeling:
    • Calculate relative Gibbs free energies of tautomers using DFT to predict dominant forms in aqueous environments .

Implications: Tautomerism affects hydrogen-bonding capacity, which is critical for interactions with biological targets like enzymes or DNA .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the neuropharmacological profile of this compound?

Methodological Answer:

  • Derivatization Library: Synthesize analogs with modifications to:
    • The dimethylamino group (e.g., replacing methyl with ethyl or cyclopropyl).
    • The aminoiminomethyl moiety (e.g., introducing electron-withdrawing groups) .
  • Assay Design:
    • Test analogs in vitro for receptor binding (e.g., GABAₐ, NMDA) and in vivo for behavioral effects (e.g., rodent models of anxiety or pain) .
    • Use multivariate statistical analysis (e.g., PCA) to correlate structural features with activity .

Q. Table 2: Key SAR Parameters

ModificationBiological Impact
Dimethylamino → DiethylaminoIncreased lipophilicity, enhanced blood-brain barrier penetration
Aminoiminomethyl → NitroiminomethylReduced tautomerism, stabilized binding to enzymatic targets

Note on Data Contradictions: Discrepancies in reported yields or activities often stem from variations in reaction conditions (e.g., solvent polarity, temperature) or assay protocols. Always replicate critical findings using orthogonal methods (e.g., LC-MS for purity, alternative binding assays) .

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